molecular formula C18H18FN3O3 B2589667 methyl 7-(3-(2-fluorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448034-66-9

methyl 7-(3-(2-fluorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2589667
CAS No.: 1448034-66-9
M. Wt: 343.358
InChI Key: UAQPLBGXBDKZAD-UHFFFAOYSA-N
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Description

Methyl 7-(3-(2-fluorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a ureido linkage, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(3-(2-fluorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the ureido group: This step involves the reaction of the dihydroisoquinoline intermediate with an isocyanate derivative to form the ureido linkage.

    Attachment of the fluorophenyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Additionally, industrial methods may employ continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-(2-fluorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Fluorophenyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 7-(3-(2-fluorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 7-(3-(2-fluorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the ureido linkage and dihydroisoquinoline core contribute to the overall stability and activity of the compound. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Methyl 7-(3-(2-bromophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Methyl 7-(3-(2-methylphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

Methyl 7-(3-(2-fluorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions with molecular targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

methyl 7-[(2-fluorophenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-25-18(24)22-9-8-12-6-7-14(10-13(12)11-22)20-17(23)21-16-5-3-2-4-15(16)19/h2-7,10H,8-9,11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQPLBGXBDKZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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